molecular formula C25H22FN3O2S B2891625 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 887224-83-1

4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2891625
CAS RN: 887224-83-1
M. Wt: 447.53
InChI Key: QYURQTUVPSCBCN-UHFFFAOYSA-N
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Description

4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as FPQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Synthesis and Structural Analysis

Research by Desai et al. (2017) focuses on the synthesis of novel compounds similar to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline. They provide insight into the crystal structure and molecular docking studies of these compounds, contributing to the understanding of their potential interactions and applications in the field of chemical intermediates.

Anticancer Activities

Solomon et al. (2019) in their work, Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities, report on the design and synthesis of derivatives of 4-aminoquinoline, closely related to the compound . Their research demonstrates the potential of these derivatives as anticancer agents, highlighting the applicability of such compounds in medicinal chemistry.

Photochemical Properties

Mella, Fasani, and Albini (2001) in their study, Photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- (piperazin-1-yl)quinoline-3-carboxylic acid (=ciprofloxacin) in aqueous solutions, explore the photochemical reactions of a compound structurally related to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline. This research contributes to the understanding of the photostability and reactivity of such compounds under various conditions.

Solubility Studies

Research by Ross and Riley (1990) on the solubilities of variously substituted quinolone antimicrobials provides valuable insights into the solubility characteristics of compounds similar to the one . This is crucial for understanding their behavior in biological systems and potential applications.

properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S/c26-21-11-5-7-13-23(21)28-14-16-29(17-15-28)25-20-10-4-6-12-22(20)27-18-24(25)32(30,31)19-8-2-1-3-9-19/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYURQTUVPSCBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline

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